molecular formula C27H19F4N5O3 B1663866 N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B1663866
M. Wt: 537.5 g/mol
InChI Key: FGZIONRFHVNRJB-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for GW768505A are not extensively detailed in the available literature. it is known that the compound is synthesized and provided in various forms, including as a free base . The compound is typically stored as a solid at -20°C for long-term stability .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, commonly referred to as GW768505A, is a compound of significant interest in pharmacological research due to its biological activity, particularly as a dual inhibitor of receptor tyrosine kinases such as VEGFR2 and Tie-2. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyDetails
Chemical Formula C27H19F4N5O3
Molecular Weight 537.465 g/mol
DrugBank ID DB04727
Type Small Molecule

Structural Characteristics

The compound features a complex structure that includes a furo[2,3-D]pyrimidine moiety substituted with various functional groups. Its structural formula is as follows:

\text{N 4 4 Amino 6 4 methoxyphenyl furo 2 3 D pyrimidin 5 YL phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea}

GW768505A has been identified as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2, both of which play critical roles in angiogenesis and tumor growth. The inhibition of these receptors suggests that the compound may effectively impede the formation of new blood vessels in tumors, thereby limiting their growth and metastasis.

In Vitro Studies

Research indicates that GW768505A exhibits significant anti-cancer properties:

  • Anti-Angiogenic Effects : Studies have shown that GW768505A effectively inhibits angiogenesis in various cancer models by blocking VEGFR2 signaling pathways. This inhibition was demonstrated through assays measuring endothelial cell proliferation and migration.
  • Cytotoxicity : The compound has displayed cytotoxic effects against multiple cancer cell lines. For instance, in studies involving colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2), GW768505A demonstrated IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Case Studies

  • Cancer Research Applications : In a study focusing on the anti-angiogenic properties of GW768505A, researchers observed a marked reduction in tumor volume in xenograft models when treated with the compound. The results indicated a potential for GW768505A as an adjunct therapy in cancer treatment protocols.
  • Kinase Inhibition Studies : Further investigations into the biochemical properties of GW768505A revealed its effectiveness in inhibiting not only VEGFR2 but also other kinases such as TRKA, TRKB, and TRKC. This broad spectrum of activity suggests its potential utility in treating various conditions beyond cancer, including neurodegenerative diseases where kinase signaling is disrupted .

Applications in Clinical Research

Given its dual inhibitory action on critical pathways involved in tumor growth and angiogenesis, GW768505A is being explored for:

  • Combination Therapies : Investigating its use alongside existing chemotherapeutics to enhance overall treatment efficacy.
  • Targeted Therapy Development : Developing formulations that enhance bioavailability and reduce off-target effects.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with GW768505A, including its effects on normal cellular functions and potential side effects. Furthermore, studies are being conducted to optimize its chemical structure for improved potency and selectivity against target receptors.

Properties

IUPAC Name

1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZIONRFHVNRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

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